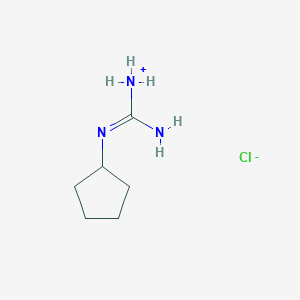

1-Cyclopentylguanidine hydrochloride

Beschreibung

Overview of Guanidine (B92328) Functional Groups in Chemical Research

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a unique and highly basic moiety. nih.gov This high basicity, with a pKa of the conjugate acid around 13.6, means that at physiological pH, the guanidinium (B1211019) cation is the predominant form. nih.gov This cationic nature, coupled with its ability to form multiple hydrogen bonds, allows the guanidinium group to engage in strong and specific interactions with biological receptors and enzymes, often targeting anionic residues like carboxylates and phosphates. nih.gov

This functional group is not merely a synthetic curiosity but is found in a variety of natural products and clinically significant pharmaceuticals. nih.gov A prime example is the amino acid arginine, which plays a crucial role in numerous biological processes. nih.gov In the realm of synthetic drugs, the guanidine core is a key component in molecules such as the antidiabetic medication metformin (B114582) and the antiviral drug zanamivir. nih.gov The versatility of guanidines also extends to their use as catalysts in organic reactions and as foundational building blocks for the synthesis of nitrogen-containing heterocyclic compounds. ebi.ac.uk

The Significance of Cyclopentyl Moieties in Molecular Design

In the field of medicinal chemistry, the incorporation of carbocyclic rings, such as the cyclopentyl group, is a widely used strategy to enhance the pharmacological profile of a drug candidate. The cyclopentyl moiety, a five-membered aliphatic ring, offers a balance of rigidity and flexibility that can be advantageous for optimizing a molecule's interaction with its biological target.

The introduction of a cyclopentyl group can significantly influence a molecule's physicochemical properties. It can increase lipophilicity, which may improve membrane permeability and oral absorption. Furthermore, the saturated nature of the cyclopentane (B165970) ring can enhance metabolic stability by blocking potential sites of oxidation that might be present in more flexible alkyl chains. ed.ac.uk Research has shown that incorporating a cyclopentyl group can lead to improved potency and selectivity for a given biological target. For instance, in the development of kinase inhibitors, the cyclopentyl group has been utilized as a key structural element in potent and selective compounds. google.com A series of 2-amino-4-pyrazolecyclopentylpyrimidines were prepared and evaluated as IGF-1R tyrosine kinase inhibitors, demonstrating the utility of the cyclopentyl core in this context.

Contextualization of 1-Cyclopentylguanidine Hydrochloride as a Key Scaffold

This compound (CAS Number: 197015-81-9; Molecular Formula: C₆H₁₄ClN₃) represents a chemical entity that combines the potent binding capabilities of the guanidinium group with the favorable physicochemical properties of the cyclopentyl ring. While detailed research focusing exclusively on this specific salt is limited in publicly available literature, its potential as a key scaffold in drug discovery can be inferred from the study of related N-substituted guanidines.

The structure suggests its utility as a versatile building block. The cyclopentyl group provides a lipophilic and metabolically stable anchor, while the guanidine function offers a point for strong, directional interactions with biological targets. A patent for cyclopentane and cyclopentene (B43876) compounds for detecting the influenza virus highlights the utility of the cyclopentyl structure in targeting viral proteins. Although this patent does not specifically mention the guanidine moiety, it underscores the value of the cyclopentyl scaffold in molecular recognition. The combination of these two moieties in this compound makes it a promising starting point for the synthesis of libraries of new compounds aimed at a variety of biological targets, such as kinases, proteases, and viral proteins.

Table 1: General Synthetic Approaches to N-Substituted Guanidines

| Method | Starting Materials | Reagents and Conditions | Description |

| Guanidinylation of Amines | Amine (e.g., Cyclopentylamine), Cyanamide (B42294) | Acidic or neutral conditions, heating | A direct method where an amine reacts with cyanamide to form the corresponding guanidine salt. The pH is a critical parameter for this reaction. |

| From Thioureas | N-Substituted Thiourea (B124793) | Mukaiyama's reagent, or metal salts (e.g., HgCl₂) followed by an amine | A common and versatile method where a thiourea is activated and then displaced by an amine to form the guanidine. |

| From Carbodiimides | Carbodiimide (B86325), Amine | Aprotic solvent | An amine is added across the N=C=N bond of a carbodiimide. This is often an intermediate step in other guanidine syntheses. |

| Solid-Phase Synthesis | Resin-bound thiopseudourea, Alcohol | Mitsunobu conditions (e.g., PPh₃, DIAD), followed by an amine | Allows for the parallel synthesis of diverse guanidines, useful for creating compound libraries. nih.gov |

Table 2: Physicochemical Properties of Key Moieties

| Moiety | Key Properties | Role in Molecular Design |

| Guanidinium | High basicity (pKa ≈ 13.6), strong H-bond donor, planar geometry, positive charge at physiological pH. nih.gov | Facilitates strong, specific interactions with anionic sites on biological targets (e.g., carboxylate, phosphate (B84403) groups). Enhances water solubility. |

| Cyclopentyl | Saturated carbocycle, moderate lipophilicity, conformational restriction compared to linear chains. | Improves metabolic stability by blocking oxidative metabolism. Can enhance binding affinity and selectivity by providing a defined three-dimensional structure. ed.ac.uk |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-cyclopentylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.ClH/c7-6(8)9-5-3-1-2-4-5;/h5H,1-4H2,(H4,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOJBDSYMIVHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661320 | |

| Record name | N''-Cyclopentylguanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197015-81-9 | |

| Record name | N''-Cyclopentylguanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 1 Cyclopentylguanidine Hydrochloride

Precursor Synthesis and Derivatization Strategies

A critical step in the synthesis of 1-Cyclopentylguanidine hydrochloride is the formation of the cyclopentylamine (B150401) precursor, which is then transformed through guanidinylation.

Synthesis of Cyclopentyl Amine Precursors

Cyclopentylamine, the primary amine precursor, can be synthesized through various routes. A common industrial method involves the catalytic hydrogenation of cyclopentanone (B42830) in the presence of ammonia (B1221849) and a nickel catalyst at high pressure (20 MPa) and temperature (150–200°C). chemicalbook.com Another approach is the reduction of cyclopentanone oxime using reducing agents like lithium aluminum hydride. google.com

Alternative laboratory-scale syntheses include the alcoholysis of N-cyclopentylformamide in methanol (B129727) with cesium carbonate at 60°C, which has been reported to yield cyclopentylamine with high efficiency. chemicalbook.com Additionally, processes for preparing substituted cyclopentylamine derivatives, which can serve as intermediates for more complex molecules, have been developed. These often involve multi-step sequences including alkylation and catalytic transfer hydrogenation reactions. google.com

A selection of synthetic routes to cyclopentylamine is summarized in the table below.

| Starting Material | Reagents and Conditions | Product | Reference |

| Cyclopentanone | Ammonia, Nickel catalyst, 20 MPa, 150–200°C | Cyclopentylamine | chemicalbook.com |

| Cyclopentanone Oxime | Lithium aluminum hydride (LiAlH4) | Cyclopentylamine | google.com |

| N-Cyclopentylformamide | Cesium carbonate, Methanol, 60°C, 8 h | Cyclopentylamine | chemicalbook.com |

| Tetrahydrofurfurylamine | Cobalt-based catalyst, 150-300°C, ≤50 kg/cm ² | Cyclopentylamine | google.com |

Guanidinylation Reactions for Primary Amine Transformation

The transformation of the primary amine, cyclopentylamine, into the corresponding guanidine (B92328) is achieved through guanidinylation. This reaction introduces the guanidinyl group by reacting the amine with a suitable guanylating agent. scholaris.ca A variety of such reagents exist, each with its own advantages and limitations. scholaris.canih.gov

Common guanylating agents include:

Cyanamide (B42294): In the presence of a scandium(III) triflate catalyst, cyanamide can efficiently guanylate various amines under mild, aqueous conditions. organic-chemistry.org

Protected Guanidinylating Reagents: Reagents like N,N´-di-Boc-protected guanidines are frequently used. These often require a multi-step process involving protection and subsequent deprotection. nih.gov

Pyrazole-based Reagents: Reagents such as 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine and 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) offer convenient one-step transformations of primary amines to guanidines. organic-chemistry.orgorganic-chemistry.org DMNPC, in particular, has been highlighted as a superior reagent due to its high yields and practical application without the need for an inert atmosphere. organic-chemistry.org

Thiourea (B124793) Derivatives: Di-Boc-thiourea, activated by reagents like cyanuric chloride (TCT) instead of the more hazardous mercuric chloride, provides an environmentally friendlier route for guanylation. organic-chemistry.org

The choice of guanidinylating agent and reaction conditions is crucial for achieving high yields and purity of the final guanidine product. nih.govorganic-chemistry.org

Direct Synthetic Approaches to this compound

Direct methods for synthesizing guanidines, including 1-cyclopentylguanidine, aim to streamline the process by reducing the number of synthetic steps.

Reaction Pathways and Optimized Conditions

Direct synthetic strategies often involve the reaction of a primary amine with a protected guanidine reagent early in the synthetic sequence, followed by a final deprotection step. nih.gov For instance, a direct aminoguanidinylation approach might utilize a protected guanidine like N,N´-di-Boc-protected guanidine which reacts with the primary amine. nih.gov

The optimization of reaction conditions is paramount for the success of these direct approaches. Factors such as solvent choice, temperature control, and the use of catalysts can significantly impact the reaction's outcome. For example, the addition of DMAP (4-dimethylaminopyridine) has been shown to accelerate guanidinylation reactions with certain reagents. organic-chemistry.org Similarly, copper-catalyzed three-component reactions of cyanamides, arylboronic acids, and amines present an efficient pathway to trisubstituted N-aryl guanidines. organic-chemistry.org

Comparative Analysis of Synthetic Efficiency and Yields

Recent advancements have focused on developing more robust and high-yielding direct methods. For example, the use of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) has been optimized to provide a range of nitroguanidine (B56551) derivatives in yields of 70-100%. organic-chemistry.org Subsequent hydrogenolysis of these intermediates leads to the desired guanidines. organic-chemistry.org This method is noted for its high yields and practicality. organic-chemistry.org

The following table provides a comparative overview of different guanidinylation approaches.

| Guanidinylation Approach | Key Features | Advantages | Disadvantages | Reference |

| Indirect Guanidinylation | Multiple protection/deprotection steps | Broad applicability | Lower overall yields, more steps | nih.gov |

| Direct Guanidinylation | Early-stage reaction with protected guanidine | Fewer steps, potentially higher efficiency | Dependent on protecting group stability | nih.gov |

| Pyrazole-based Reagents (e.g., DMNPC) | One-step transformation | High yields, practical, no inert atmosphere needed | Specific to pyrazole-based reagents | organic-chemistry.orgorganic-chemistry.org |

| Catalytic Methods (e.g., Sc(OTf)₃, Cu-catalyzed) | Use of catalysts to promote the reaction | Mild conditions, high efficiency | Catalyst may be required | organic-chemistry.org |

Modern Advances in this compound Production

Recent advancements in chemical synthesis have provided new tools and strategies for the production of guanidines with improved efficiency, safety, and scalability. These modern approaches are particularly relevant for the industrial production of compounds like this compound.

Flow Chemistry Applications in Guanidine Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for guanidine synthesis. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. The small reactor volumes inherent to flow systems also enhance heat and mass transfer, and significantly improve the safety profile of reactions involving hazardous reagents or intermediates.

A key advantage of flow chemistry is the ability to perform multi-step syntheses in a continuous fashion without the need for isolating and purifying intermediates. This telescoping of reaction steps can dramatically reduce production time and waste generation. For example, a reaction sequence involving the formation of a reactive intermediate can be seamlessly coupled with a subsequent quenching or transformation step in a single, integrated flow system.

While specific applications of flow chemistry for the synthesis of this compound are not widely reported, the principles are directly applicable. The guanylation of cyclopentylamine could be performed in a flow reactor, allowing for rapid optimization of reaction conditions and safe handling of guanylating agents. The scalability of flow processes, where production is increased by simply running the system for a longer duration, makes it an attractive technology for the large-scale manufacturing of guanidine-based compounds.

Catalytic Methods for Guanidine Formation

Catalytic methods for the formation of the guanidine moiety represent a significant advancement over classical stoichiometric approaches. These methods are more atom-economical and often proceed under milder reaction conditions. A variety of metal-based catalysts have been developed for the guanylation of amines, which would be the key step in the synthesis of 1-Cyclopentylguanidine from cyclopentylamine.

Several catalytic systems have shown great promise for the synthesis of guanidines:

Scandium(III) Triflate: This catalyst has been shown to be highly effective for the guanylation of various amines with cyanamide in water. organic-chemistry.org This method is particularly advantageous as it avoids the use of pre-activated guanylating agents and is suitable for water-soluble substrates. organic-chemistry.org The reaction proceeds under mild conditions and provides good to excellent yields. organic-chemistry.org

Ytterbium(III) Triflate: As a Lewis acid catalyst, Yb(OTf)₃ can efficiently catalyze the addition of amines to carbodiimides under solvent-free conditions, providing a green and efficient route to trisubstituted guanidines.

Copper Catalysis: Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines have been developed for the synthesis of N-aryl guanidines. organic-chemistry.org This method allows for the rapid construction of complex guanidines from simple starting materials. organic-chemistry.org

Ruthenium Catalysis: Photocatalytic methods using ruthenium complexes, such as Ru(bpy)₃Cl₂, enable the conversion of thioureas to guanidines under visible light irradiation at room temperature. organic-chemistry.org This approach offers a mild and environmentally friendly alternative to traditional methods that often require harsh reagents. organic-chemistry.org

Palladium Catalysis: Palladium catalysts are effective in cascade reactions involving azides, isonitriles, and amines to produce functionalized guanidines. organic-chemistry.org

The choice of catalyst and reaction conditions can be tailored to the specific substrate, allowing for the efficient and selective synthesis of a wide range of guanidine derivatives, including this compound.

Below is a table summarizing various catalytic methods that could be applied to the synthesis of 1-Cyclopentylguanidine from cyclopentylamine.

| Catalyst System | Guanylating Agent | Solvent | Conditions | Key Advantages |

| Scandium(III) triflate | Cyanamide | Water | 100 °C | Environmentally friendly, suitable for water-soluble substrates organic-chemistry.org |

| Ytterbium(III) triflate | Carbodiimide (B86325) | Solvent-free | Varies | Green, efficient for trisubstituted guanidines |

| Copper(II) chloride/bipyridine | Cyanamide, Arylboronic acid | - | O₂, K₂CO₃ | Rapid assembly of N-aryl guanidines organic-chemistry.org |

| Ru(bpy)₃Cl₂ | Thiourea | Water/Ethanol | Visible light, RT | Mild, environmentally friendly organic-chemistry.org |

| Palladium catalyst | Azide, Isonitrile | - | Cascade reaction | Synthesis of functionalized guanidines organic-chemistry.org |

Mechanistic Investigations of Reactions Involving 1 Cyclopentylguanidine Hydrochloride

Electronic Structure and Reactivity Principles of Guanidines

The reactivity of guanidines, including 1-Cyclopentylguanidine hydrochloride, is fundamentally governed by the electronic properties of the guanidine (B92328) moiety itself. This functional group, with the general formula HNC(NH₂)₂, possesses a unique electronic arrangement that dictates its behavior in chemical reactions.

Basicity and Nucleophilicity of the Guanidine Moiety

Guanidine is recognized as one of the strongest organic bases in its neutral form. chemzipper.comnih.gov This pronounced basicity stems from the resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. chemzipper.comunacademy.com Upon protonation, the positive charge is delocalized across all three nitrogen atoms, resulting in a highly stable cation. chemzipper.comunacademy.com This stability drives the equilibrium towards the protonated form, making guanidine a potent proton acceptor. The pKa of the conjugate acid of guanidine is approximately 13.6, indicating that it exists almost entirely as the guanidinium ion in neutral aqueous solutions. unacademy.com

The guanidine group consists of a central carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms. The presence of lone pairs on the nitrogen atoms allows them to readily form hydrogen bonds. ineosopen.org The structure of neutral guanidine features two amino-type nitrogens and one imino-type nitrogen, with significant electron density delocalization across the C-N₃ framework. researchgate.net This delocalization contributes to the high stability of the molecule, similar to aromatic systems. ineosopen.org

Beyond their basicity, guanidines are also potent nucleophiles. researchgate.net The nucleophilicity of the guanidine moiety is attributed to the electron-rich nature of the nitrogen atoms. This property allows guanidines to participate in a variety of reactions where they act as the attacking species. However, the strong resonance stabilization that contributes to their basicity can sometimes temper their nucleophilic reactivity, as the electron density is distributed over several atoms. organic-chemistry.org

Influence of the Cyclopentyl Substituent on Reactivity

The presence of a cyclopentyl group attached to one of the nitrogen atoms of the guanidine moiety in this compound influences its reactivity through both steric and electronic effects.

Steric Effects: The cyclopentyl group is a bulky substituent. This steric hindrance can affect the accessibility of the guanidine's nitrogen atoms to electrophiles. In some cases, this can lead to a decrease in reaction rates compared to unsubstituted guanidine or guanidines with smaller alkyl groups. The steric bulk can also influence the regioselectivity of reactions, favoring attack at less hindered positions. Studies on nitroguanidine (B56551) derivatives have shown that different alkyl groups can lead to varied crystal structures and intermolecular interactions, which in turn affect their physicochemical properties. researchgate.net

Reaction Mechanisms in which this compound Participates

This compound, by virtue of its functional group, can be involved in a range of reaction mechanisms, primarily driven by its basic and nucleophilic character.

Nucleophilic Substitution Reactions (e.g., SN1, SN2 type considerations, if applicable)

Guanidines can act as nucleophiles in substitution reactions. stackexchange.com In the context of 1-Cyclopentylguanidine, the nitrogen atoms can attack an electrophilic carbon center, leading to the displacement of a leaving group.

Sₙ2-type Reactions: In a typical Sₙ2 mechanism, the guanidine would act as the nucleophile, attacking the substrate in a single, concerted step. The rate of such a reaction would be sensitive to the steric hindrance around the electrophilic carbon and on the nucleophile itself. The bulky cyclopentyl group on 1-Cyclopentylguanidine might slow down Sₙ2 reactions compared to less hindered guanidines. These reactions are favored with primary and, to a lesser extent, secondary halogenoalkanes. chemguide.co.ukyoutube.comchemguide.co.uk

Sₙ1-type Reactions: While less common for the guanidine to be the substrate itself, its conjugate acid, the guanidinium ion, is a poor nucleophile. In reactions where a carbocation intermediate is formed (Sₙ1 pathway), the neutral guanidine could potentially act as a nucleophile to trap the carbocation. The rate of an Sₙ1 reaction is primarily dependent on the stability of the carbocation formed from the substrate. youtube.comyoutube.com

The reactivity of guanidines in nucleophilic aromatic substitution (SₙAr) has also been explored. In these reactions, the guanidine attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. The mechanism often involves the formation of a Meisenheimer complex. nih.gov

It's important to note that the high nucleophilicity of guanidines can sometimes lead to side reactions. For instance, in reactions with dienophiles, an aza-Michael reaction can compete with desired cycloadditions. nih.gov Protonation of the guanidine to form the hydrochloride salt can act as a protecting group, modulating its nucleophilicity and directing the reaction towards a different pathway. nih.gov

Table 1: Factors Influencing Nucleophilic Substitution Reactions Involving Guanidines

| Factor | Influence on Sₙ2 Reactions | Influence on Sₙ1 Reactions |

|---|---|---|

| Substrate Structure | Primary > Secondary >> Tertiary youtube.com | Tertiary > Secondary >> Primary youtube.com |

| Nucleophile Strength | Strong nucleophiles increase reaction rate. | Nucleophile strength does not affect the rate-determining step. youtube.com |

| Leaving Group Ability | Better leaving groups increase reaction rate. | Better leaving groups increase the rate of carbocation formation. |

| Solvent Polarity | Polar aprotic solvents are generally preferred. | Polar protic solvents stabilize the carbocation intermediate. |

Acid-Base Catalysis in Organic Transformations

The strong basicity of guanidines makes them excellent catalysts for a variety of organic reactions that proceed through a base-catalyzed mechanism. rsc.orgthieme-connect.com 1-Cyclopentylguanidine can act as a Brønsted base, deprotonating a substrate to generate a more reactive nucleophilic species.

A prominent example is the use of guanidine bases in generating sulfonium (B1226848) ylides from sulfonium salts for Corey-Chaykovsky epoxidation reactions. organic-chemistry.org The guanidine base abstracts a proton from the sulfonium salt, forming the ylide, which then reacts with an aldehyde or ketone to form an epoxide. Guanidine bases have been shown to be superior to other organic bases like DBU and triethylamine (B128534) in terms of efficiency and selectivity for these transformations. organic-chemistry.org

The conjugate acid of the guanidine, the guanidinium ion, can also act as a Brønsted acid or a hydrogen-bond donor catalyst. thieme-connect.comrsc.org This dual functionality allows for bifunctional catalysis, where the guanidinium ion can activate an electrophile while the neutral guanidine activates a nucleophile.

Cyclization and Condensation Reactions

Guanidines and their derivatives are valuable reagents in the synthesis of heterocyclic compounds through cyclization and condensation reactions. The guanidine moiety can be incorporated into a ring system or act as a catalyst to facilitate the cyclization of other molecules.

One significant application is in the synthesis of quinazoline (B50416) derivatives. For example, guanidines can catalyze the chemical fixation of CO₂ with 2-aminobenzonitrile (B23959) to produce quinazoline-2,4(1H,3H)-dione. rsc.org In this reaction, the guanidine acts as a general base to promote the initial fixation of CO₂ and the subsequent intramolecular cyclization. The acidity of the resulting guanidinium ion also plays a crucial role in lowering the energy barriers for the cyclization steps. rsc.org Guanidine hydrochloride itself can be a reactant in the formation of N-acyl derivatives of guanidine, which can then be used to synthesize substituted quinazolinediones. nih.gov

Intramolecular condensation reactions, such as the Dieckmann cyclization, which typically involve the formation of cyclic β-keto esters from diesters, are base-catalyzed. libretexts.orglibretexts.org While traditionally alkoxides are used, a strong, non-nucleophilic base like a sterically hindered guanidine could potentially be employed to promote such cyclizations, minimizing side reactions like saponification. youtube.com

Table 2: Examples of Cyclization and Condensation Reactions Involving Guanidines

| Reaction Type | Role of Guanidine | Example Product |

|---|---|---|

| Quinazoline Synthesis | Catalyst and/or Reactant rsc.orgnih.gov | Quinazoline-2,4(1H,3H)-dione rsc.org |

| Dieckmann Cyclization | Base Catalyst libretexts.orglibretexts.org | Cyclic β-keto ester libretexts.org |

| Claisen Condensation | Base Catalyst youtube.com | β-keto ester youtube.com |

Elucidation of Reaction Intermediates

A key aspect of mechanistic chemistry is the identification and characterization of fleeting intermediates that are formed and consumed during the course of a reaction. These transient species are often the key to understanding how reactants are converted into products.

While direct spectroscopic data specifically for this compound reaction intermediates is not extensively detailed in the public domain, the general mechanisms of guanidine reactions offer a strong basis for understanding. For instance, in reactions such as the thermal guanidine metathesis, a dissociative mechanism is often proposed. This mechanism involves the formation of a carbodiimide (B86325) intermediate. wwu.edu The direct observation of such intermediates is a significant step in confirming the reaction pathway. wwu.edu Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in this context. For example, the appearance of characteristic signals for the N=C=N stretch in IR spectroscopy would provide strong evidence for a carbodiimide intermediate.

In tandem with experimental studies, computational chemistry provides a powerful lens to validate proposed reaction pathways and to characterize the structures and energies of transient species that may be difficult to observe experimentally. Density Functional Theory (DFT) calculations are commonly employed to model reaction coordinates, calculate activation energies, and determine the relative stabilities of intermediates and transition states. For reactions involving guanidines, computational studies can help to elucidate the energetic feasibility of a dissociative mechanism involving a carbodiimide intermediate versus an associative mechanism. These calculations can also probe the influence of substituents, such as the cyclopentyl group in this compound, on the reaction mechanism.

Kinetic and Thermodynamic Studies of Relevant Reactions

Kinetic and thermodynamic studies provide quantitative data on the rates and equilibria of chemical reactions, respectively. These studies are essential for optimizing reaction conditions and for gaining a deeper understanding of the factors that control chemical transformations.

Research into the thermal guanidine metathesis (TGM) reaction, a reversible process that exchanges N-substituents of the guanidine functional group, has revealed that these reactions are under thermodynamic control. wwu.edu This means that the final product distribution is determined by the relative thermodynamic stability of the components. wwu.edu

Several key factors have been identified as influencing both the kinetics and thermodynamics of guanidine reactions:

Steric Congestion: The steric bulk around the central carbon atom of the guanidine core has a significant impact on both the reaction rate and the equilibrium position. Increased steric hindrance can slow down the reaction rate but may also drive the equilibrium towards the formation of less sterically crowded products. wwu.edu

Nature of N-Substituents: The electronic nature of the substituents on the nitrogen atoms plays a crucial role. For instance, the reactivity in TGM reactions is minimal when the guanidine is substituted with only alkyl groups. wwu.edu The presence of aryl groups can significantly alter the reaction rate. wwu.edu

The general procedures for conducting these studies involve monitoring the reaction progress over time under controlled temperature conditions. For kinetic studies, samples are typically taken at short intervals, while thermodynamic studies allow the reaction to reach equilibrium over a longer period. wwu.edu

The following table summarizes the general experimental parameters often employed in such studies, based on research on related guanidine compounds. wwu.edu

| Parameter | Kinetic Studies Procedure | Thermodynamic Studies Procedure |

| Reactants & Stoichiometry | 1:1 equivalents of a guanidine and an appropriate amine, along with an internal standard. | 1:1 stoichiometry of a guanidine and an appropriate amine. |

| Solvent | Not explicitly specified, but the mixture is heated until homogeneous. | Mesitylene. |

| Temperature | Initial sample at 100°C, then heated to 160°C for the reaction. | Heated to equilibrium. |

| Sampling Times | A sample is taken at t=0, followed by samples collected every minute for the next 4 minutes. | Samples are taken at 10 min, 30 min, 1 hr, 3 hr, and 6 hrs. |

Synthetic Utility and Applications of 1 Cyclopentylguanidine Hydrochloride As a Reagent

Role as a Building Block in Complex Chemical Syntheses

Extensive literature searches did not yield specific examples of 1-Cyclopentylguanidine hydrochloride being utilized as a building block in the synthesis of complex chemical structures. While the guanidine (B92328) functional group is a key component in various biologically active molecules and synthetic targets, the role of the cyclopentyl-substituted variant in this context is not well-documented in available scientific literature.

Construction of Nitrogen-Containing Heterocycles

There is no specific information available in the reviewed scientific literature detailing the use of this compound in the construction of nitrogen-containing heterocycles. General methods for synthesizing nitrogen-containing heterocycles often involve guanidine derivatives, but specific examples employing the cyclopentyl-substituted version are not reported.

Formation of Guanidine-Containing Macrocycles and Polymers

The scientific literature does not provide specific instances of this compound being used in the formation of guanidine-containing macrocycles or polymers. While the synthesis of such macromolecules is an active area of research, the contribution of this particular reagent is not documented.

This compound in Functional Group Transformations

Guanidinylation of Substrates

No specific examples of this compound being used for the guanidinylation of substrates were found in the surveyed literature. Guanidinylation is a common transformation in organic synthesis, but the reactivity and applicability of this specific reagent for this purpose have not been reported.

Other Electrophilic or Nucleophilic Transformations

There is no information available in the scientific literature regarding the participation of this compound in other electrophilic or nucleophilic transformations.

Integration into Multi-Step Synthetic Sequences

No published research articles or reports were identified that describe the integration of this compound into multi-step synthetic sequences for the preparation of complex organic molecules.

Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve at least two consecutive transformations in a single synthetic operation, where the subsequent reaction is a result of the functionality formed in the previous step. These processes are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials.

While the broader class of guanidines has been employed in various cascade sequences, specific documented applications of this compound in initiating or participating in such reactions are not extensively reported in publicly available scientific literature. The inherent basicity and nucleophilic character of the guanidine moiety suggest its potential to act as a catalyst for reactions such as Knoevenagel condensations followed by Michael additions or other cyclization cascades. For instance, guanidine hydrochloride has been utilized as a catalyst in one-pot tandem Knoevenagel–Michael reactions for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) researchgate.net. This suggests that N-substituted derivatives like this compound could potentially be employed in similar or analogous tandem processes, where the cyclopentyl group might influence solubility, steric hindrance, and catalytic activity.

The general mechanism for such a guanidine-catalyzed tandem reaction would likely involve the initial deprotonation of a C-H acid by the guanidine base, followed by a Knoevenagel condensation with an aldehyde. The resulting activated alkene could then undergo an intramolecular or intermolecular Michael addition, leading to the formation of a new ring system. The specific role of the cyclopentyl substituent in modulating the reactivity and selectivity of these steps would be a key area for research.

Table 1: Potential Cascade Reactions Catalyzed by Guanidine Derivatives

| Reaction Type | Reactants | Product Type | Potential Role of this compound |

| Knoevenagel-Michael Cascade | Aldehyde, Active Methylene Compound, Michael Acceptor | Highly substituted carbocycles or heterocycles | Basic catalyst to facilitate both condensation and Michael addition |

| Domino Cyclization | Dicarbonyl compound, Dinucleophile | Heterocyclic ring systems | Catalyst or basic reagent to promote intramolecular cyclization steps |

One-Pot Synthetic Methodologies

One-pot syntheses are a class of synthetic strategies where multiple reaction steps are carried out in a single reaction vessel. This approach avoids the lengthy separation and purification of intermediates, thereby saving time, resources, and reducing waste. Guanidine and its derivatives are frequently employed in one-pot multicomponent reactions (MCRs) for the synthesis of heterocyclic compounds.

The application of guanidine hydrochloride as a catalyst in one-pot, three-component reactions is well-documented. For example, it has been used to catalyze the synthesis of 1-aryl-1,2-dihydro-3H-naphtho[1,2-e] researchgate.netnih.govoxazin-3-one derivatives from β-naphthol, aromatic aldehydes, and urea under solvent-free conditions researchgate.net. This highlights the potential of guanidine salts to act as efficient and environmentally benign catalysts in multicomponent syntheses.

While specific examples detailing the use of this compound are not prevalent in the reviewed literature, its structural similarity to guanidine hydrochloride suggests its applicability in similar one-pot methodologies. The cyclopentyl group could offer advantages in terms of solubility in organic solvents compared to the unsubstituted guanidine hydrochloride, potentially broadening the scope of compatible reactants and reaction conditions.

In a hypothetical one-pot synthesis of substituted quinazolines, for example, 1-Cyclopentylguanidine could act as the nitrogen source, reacting with a 2-aminobenzophenone and an aldehyde in a multicomponent fashion. The reaction would proceed through a series of intermediates, likely involving imine formation and subsequent cyclization and aromatization steps, to afford the final heterocyclic product. The efficiency and yield of such a reaction would be influenced by the steric and electronic properties of the cyclopentyl group.

Table 2: Representative One-Pot Reactions Involving Guanidine Derivatives

| Reaction Name | Reactants | Product Class | Potential Utility of this compound |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Guanidine | Dihydropyrimidinones | As a guanidine source for the synthesis of substituted dihydropyrimidines |

| Three-Component Naphthoxazinone Synthesis | β-Naphthol, Aldehyde, Urea/Guanidine | Naphthoxazinones | Catalytic role in the condensation and cyclization steps researchgate.net |

| Pseudo-Five-Component Pyrazol-5-ol Synthesis | Hydrazine, Ethyl acetoacetate, Aldehyde | Bis(pyrazol-5-ols) | As a catalyst in the tandem Knoevenagel-Michael reaction sequence researchgate.net |

Research on Derivatives and Analogues of 1 Cyclopentylguanidine Hydrochloride

Design Principles for Structural Diversification

The foundation for creating new derivatives of 1-Cyclopentylguanidine hydrochloride lies in the strategic alteration of its core components: the cyclopentyl ring and the guanidine (B92328) group. These modifications are guided by established principles of medicinal chemistry to explore new chemical space and potential biological interactions.

The cyclopentyl moiety of this compound offers several avenues for structural diversification. Alterations to this lipophilic group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Key modifications can include:

Ring Size Variation: Expanding or contracting the cycloalkane ring to a cyclobutyl, cyclohexyl, or cycloheptyl group can alter the spatial arrangement of the guanidine substituent and impact receptor binding.

Introduction of Unsaturation: The creation of a cyclopentenyl or cyclopentadienyl (B1206354) ring introduces conformational rigidity and potential for further functionalization.

Substitution: Attaching various substituents to the cyclopentyl ring is a primary strategy for diversification. This can range from simple alkyl groups to more complex functional groups, thereby modifying the steric and electronic properties of the molecule.

Stereochemical Isomers: The synthesis of specific stereoisomers of substituted cyclopentyl rings can be crucial, as different enantiomers or diastereomers often exhibit distinct biological activities.

The guanidine group is a key feature of this compound, and its basicity and hydrogen-bonding capabilities are often central to its biological function. Modifications to this core can be systematically explored:

N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents on the nitrogen atoms of the guanidine moiety can modulate its basicity and lipophilicity.

Cyclization: The guanidine group can be incorporated into a heterocyclic ring system, such as an imidazole (B134444) or a pyrimidine, to create conformationally constrained analogues.

Acylation and Sulfonylation: Reaction of the guanidine nitrogen atoms with acyl or sulfonyl chlorides can lead to the formation of neutral derivatives with altered electronic and hydrogen-bonding properties.

The introduction of heteroatoms (atoms other than carbon and hydrogen) and various functional groups is a powerful strategy to fine-tune the physicochemical properties of this compound. pressbooks.pubpressbooks.pub Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. pressbooks.pubpressbooks.pub

Key approaches include:

Incorporation into the Cyclopentyl Ring: Replacing a carbon atom in the cyclopentyl ring with a heteroatom, such as oxygen or nitrogen, creates heterocyclic analogues like tetrahydrofuranyl or pyrrolidinyl guanidines.

Attachment as Substituents: A wide array of functional groups can be introduced as substituents on the cyclopentyl ring or the guanidine nitrogen atoms. These can include, but are not limited to:

Halogens: To alter electronic properties and metabolic stability.

Hydroxyl and Alkoxy Groups: To introduce hydrogen bonding capabilities and modify solubility.

Carbonyl-Containing Groups: Such as ketones, esters, and amides, which can act as hydrogen bond acceptors and provide points for further derivatization. libretexts.org

Nitrogen-Containing Groups: Including nitro groups, amines, and amides, to modulate basicity and hydrogen bonding potential.

These modifications are often guided by computational modeling and a deep understanding of the target's binding site, if known.

Synthesis of Novel this compound Derivatives

The synthesis of new derivatives of this compound relies on a combination of established synthetic methodologies and innovative approaches to build molecular diversity.

The creation of libraries of related compounds is a common practice in drug discovery to efficiently explore structure-activity relationships. For 1-Cyclopentylguanidine derivatives, these strategies often involve:

Parallel Synthesis: This approach allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels. A common starting material can be reacted with a diverse set of building blocks to generate a library of analogues.

Diversity-Oriented Synthesis (DOS): This strategy aims to create a collection of structurally diverse and complex molecules from simple starting materials through a series of branching reaction pathways. mdpi.com

Combinatorial Chemistry: This technique involves the systematic and repetitive covalent connection of a set of different "building blocks" of varying structures to each other to give a large array of final products. mdpi.com

A general synthetic route to 1-Cyclopentylguanidine derivatives often starts with cyclopentylamine (B150401) or a substituted cyclopentylamine. This amine can then be reacted with a guanylating agent, such as S-methylisothiourea or cyanamide (B42294), to form the guanidine moiety. Diversification can be introduced by using a variety of substituted cyclopentylamines or by modifying the guanidine group after its formation.

While detailed synthetic procedures for a wide range of this compound derivatives are not extensively documented in publicly available literature, the following table outlines hypothetical examples based on general synthetic principles.

| Derivative Name | Starting Materials | General Reaction Type | Potential Purpose of Derivatization |

| 1-(2-Hydroxycyclopentyl)guanidine | 2-Aminocyclopentanol, S-Methylisothiourea sulfate | Guanylation | Introduce hydrogen bonding, improve water solubility |

| 1-(3-Oxocyclopentyl)guanidine | 3-Aminocyclopentanone, Cyanamide | Guanylation | Introduce a ketone for further functionalization |

| 1-Cyclopentyl-3-phenylguanidine | Cyclopentylamine, Phenylcyanamide | Guanylation | Increase lipophilicity, introduce aromatic interactions |

| N,N'-Dicyclopentylguanidine | Cyclopentylamine, Dicyclohexylcarbodiimide | Guanylation | Increase steric bulk and lipophilicity |

Table 1: Hypothetical Synthetic Examples of 1-Cyclopentylguanidine Derivatives

Theoretical and Applied Studies of Derivative Reactivity

No specific theoretical or applied studies on the reactivity of this compound derivatives were identified in the available literature. General principles of guanidine chemistry suggest that its reactivity would be influenced by the steric and electronic properties of substituents, but dedicated studies on cyclopentyl-containing variants are lacking.

There are no published comparative mechanistic studies involving analogues of this compound. Such studies would be essential to understand how modifications to the cyclopentyl ring or the guanidine moiety influence reaction mechanisms, such as nucleophilic substitution or addition reactions. Without experimental or computational data, any discussion on reaction kinetics, transition states, or product distributions for these specific analogues would be purely speculative.

Detailed research findings on how structural modifications to this compound affect its chemical properties and reactivity are absent from the scientific literature. To understand these influences, studies would need to be conducted that systematically vary the structure, for example, by introducing substituents on the cyclopentyl ring or by altering the substitution pattern on the guanidine nitrogen atoms. Such studies would provide valuable data for creating reactivity profiles and data tables, but this information is not currently available.

Computational and Theoretical Chemistry Studies on 1 Cyclopentylguanidine Hydrochloride

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and intermolecular interactions. Computational methods offer a window into this electronic landscape.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely used to study the electronic properties of molecules. For 1-Cyclopentylguanidine hydrochloride, DFT calculations could predict a range of important parameters. Future research in this area could generate data on properties such as the distribution of electron density, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO). This information would be invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding the compound's potential interactions with biological targets.

Ab Initio Methods for Molecular Orbital Analysis

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a highly accurate description of molecular systems. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) could be employed for a detailed analysis of the molecular orbitals of this compound. Such studies would offer a rigorous benchmark for a deeper understanding of its electronic behavior and bonding characteristics.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions is crucial for optimizing synthesis and predicting product formation. Computational modeling can map out reaction pathways and identify key transition states.

Computational Prediction of Reaction Selectivity and Yields

For this compound, computational modeling could be used to investigate its synthesis or degradation pathways. By calculating the activation energies of different potential reaction routes, researchers could predict the most favorable conditions for achieving high selectivity and yield. This in silico approach can significantly reduce the experimental effort required for process optimization.

Simulation of Solvent Effects on Reactivity

The solvent environment can have a profound impact on reaction rates and equilibria. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on the reactivity of this compound. These simulations would provide insights into how the solvent's polarity and hydrogen-bonding capacity influence the compound's stability and reaction kinetics, guiding the choice of solvent for specific applications.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule is intrinsically linked to its function. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For this compound, which possesses a flexible cyclopentyl ring and a rotatable bond connecting it to the guanidine (B92328) group, a variety of conformations are possible.

Computational methods, including molecular mechanics and quantum chemical calculations, could be used to perform a systematic search for low-energy conformers. This analysis would identify the most stable three-dimensional structures of the molecule in the gas phase and in solution. Furthermore, these studies would reveal the nature and strength of intramolecular interactions, such as hydrogen bonds, that stabilize particular conformations. Understanding the conformational preferences of this compound is a critical first step in predicting its binding mode to a biological receptor.

Energy Landscapes of this compound

The energy landscape of a molecule, defined by its potential energy surface, dictates its conformational preferences, reactivity, and intermolecular interactions. For this compound, the energy landscape is primarily shaped by the interplay between the rigid, planar guanidinium (B1211019) headgroup and the flexible cyclopentyl tail.

The guanidinium cation itself is known to be planar and highly stable due to the delocalization of the positive charge across the three nitrogen atoms and the central carbon atom through resonance. This Y-shaped aromaticity contributes to the rigidity of the H₂N-C(NH₂)-NH- moiety. Computational studies on various guanidinium derivatives confirm the planarity of this core structure.

The conformational flexibility of this compound arises from the rotation around the C-N bond connecting the cyclopentyl ring to the guanidinium group and the puckering of the cyclopentyl ring itself. The cyclopentyl ring can adopt several low-energy conformations, such as the envelope and twist forms. The energy barriers between these conformers are typically low, allowing for rapid interconversion at room temperature.

A summary of the expected conformational features of this compound is presented in the table below.

| Molecular Fragment | Expected Conformational Characteristics |

| Guanidinium Group | Planar and rigid due to resonance stabilization. |

| Cyclopentyl Ring | Flexible, with multiple low-energy puckered conformations (e.g., envelope, twist). |

| C-N Linkage | Rotation around this bond will be a key determinant of the overall molecular shape and steric profile. |

Hydrogen Bonding and Other Non-Covalent Interactions

The guanidinium group is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with various acceptor atoms. This ability is central to its role in molecular recognition and catalysis. In this compound, the protonated guanidinium moiety has five N-H protons that can participate in hydrogen bonding.

Computational studies have extensively characterized the hydrogen bonding patterns of the guanidinium cation. It can form strong, bidentate hydrogen bonds with carboxylates, phosphates, and other oxyanions. nsf.gov These interactions are crucial for the binding of arginine, which contains a guanidinium group, to proteins and nucleic acids. Theoretical calculations, such as those employing Density Functional Theory (DFT), Atoms in Molecules (AIM), and Natural Bond Orbital (NBO) analysis, have provided deep insights into the nature of these interactions. nih.govacs.org

Beyond simple hydrogen bonds, the planar and electron-deficient nature of the guanidinium group allows it to participate in cation-π interactions with aromatic systems. These interactions, where the positive charge of the guanidinium ion is attracted to the electron-rich face of an aromatic ring, are significant in the binding of guanidinium-containing molecules to biological targets that feature aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A summary of the non-covalent interactions involving this compound is provided in the table below.

| Interaction Type | Participating Moiety | Description |

| Hydrogen Bonding | Guanidinium Group | Strong interactions with hydrogen bond acceptors like oxygen and nitrogen atoms. Capable of forming monodentate and bidentate bonds. |

| Cation-π Interactions | Guanidinium Group | Electrostatic interaction with the electron-rich face of aromatic rings. |

| Van der Waals Forces | Cyclopentyl Group | Weaker, non-specific interactions arising from temporary fluctuations in electron density. |

| Hydrophobic Effects | Cyclopentyl Group | The tendency of the non-polar cyclopentyl group to be excluded from aqueous environments, driving its association with other non-polar groups. |

Computational Design of Novel Guanidine Systems

The unique properties of the guanidinium group have made it a popular scaffold in the computational design of novel functional molecules. By modifying the substituents on the guanidine core, chemists can tune the molecule's size, shape, basicity, and interaction profile to achieve specific functions.

Computational methods are instrumental in this design process. Molecular docking simulations can predict how a designed guanidine derivative will bind to a target protein, helping to guide the synthesis of potential new drugs. For example, guanidine derivatives have been designed as inhibitors for enzymes like BACE-1, which is implicated in Alzheimer's disease. acs.org In such studies, computational models help in optimizing the substituents on the guanidine core to maximize binding affinity and selectivity. nih.gov

Quantum mechanical calculations can be used to predict the pKa of new guanidine derivatives, which is crucial for their function as catalysts or in biological systems where the protonation state is critical. rsc.org Furthermore, molecular dynamics simulations can provide insights into the conformational flexibility and dynamic behavior of these molecules in different environments.

The design of novel guanidine-based systems is a vibrant area of research with applications in drug discovery, materials science, and catalysis. The table below presents some examples of computationally designed guanidine systems and their intended applications.

| Designed Guanidine System | Intended Application | Computational Methods Employed |

| Guanidine-based Enzyme Inhibitors | Therapeutic agents (e.g., for Alzheimer's disease, anticoagulants) | Molecular Docking, 3D-QSAR, Molecular Dynamics |

| Guanidinium-based Molecular Transporters | Drug delivery across cell membranes | Molecular Dynamics, Free Energy Calculations |

| Guanidine-based Organocatalysts | Catalysis of organic reactions | DFT Calculations for reaction mechanisms and pKa prediction |

| Guanidinium-based Anion Receptors | Anion sensing and sequestration | DFT Calculations for binding energies and selectivity |

Emerging Research Frontiers and Methodological Advancements

Sustainable Synthetic Strategies for Guanidine (B92328) Compounds

The development of environmentally benign and resource-efficient synthetic methods is a cornerstone of modern chemistry. In the realm of guanidine synthesis, this translates to the creation of novel catalysts and the adoption of green chemistry principles.

Catalyst Development for Guanidine Synthesis

The catalytic guanylation of amines stands out as an atom-economical approach to constructing guanidine frameworks. hmdb.caresearchgate.net Over the past two decades, a diverse array of more than 40 catalysts, spanning transition metals, main-group metals, and rare-earth metals, have been developed and investigated for their efficacy in synthesizing both acyclic and cyclic guanidines. hmdb.caresearchgate.net

Transition Metal Catalysis: Transition metal complexes have been instrumental in advancing guanidine synthesis. These catalysts often operate through various mechanistic pathways, including insertion/protonation and [2+2]-cycloaddition/protonation, to facilitate the addition of amines to carbodiimides. hmdb.ca The choice of metal and ligand can significantly influence the catalyst's activity, selectivity, and substrate scope.

Main-Group Metal Catalysis: Simple and commercially available main-group metal compounds have emerged as highly efficient catalysts for guanylation reactions. For instance, diethylzinc (ZnEt2) has been shown to be an effective catalyst for the synthesis of a series of phenyl-guanidines with high yields. nih.gov This highlights a move towards more accessible and less toxic catalytic systems.

Rare-Earth Metal Catalysis: Lanthanide-based catalysts have also demonstrated significant promise in guanidine synthesis. Their unique electronic properties can be harnessed to activate substrates and promote the desired transformations under mild conditions.

The ongoing research in catalyst development is focused on designing catalysts with higher turnover numbers, broader substrate compatibility, and the ability to function under milder reaction conditions. These advancements are directly applicable to the synthesis of 1-Cyclopentylguanidine hydrochloride from cyclopentylamine (B150401), offering potentially more efficient and sustainable routes than traditional methods.

Solvent-Free and Green Chemistry Approaches

In line with the principles of green chemistry, there is a growing emphasis on minimizing or eliminating the use of hazardous solvents in chemical synthesis. Solvent-free reaction conditions and the use of environmentally benign solvents like water are becoming increasingly prevalent in guanidine synthesis.

One notable approach involves the use of guanidine hydrochloride itself as a recyclable catalyst for the synthesis of various heterocyclic compounds under aqueous or solvent-free conditions. This strategy not only reduces waste but also simplifies the reaction work-up and product purification processes. While this application does not directly relate to the synthesis of this compound, it underscores the potential of guanidinium (B1211019) salts to act as green catalysts.

The development of one-pot synthetic procedures further contributes to the sustainability of guanidine synthesis by reducing the number of intermediate purification steps, thereby saving time, resources, and minimizing waste generation.

High-Throughput Experimentation in Guanidine Chemistry

High-throughput experimentation (HTE) has revolutionized the process of reaction discovery and optimization by enabling the rapid screening of a large number of reaction parameters in parallel. This approach is particularly valuable in the complex landscape of guanidine synthesis, where multiple variables can influence the reaction outcome.

Automated Synthesis and Screening Platforms

Automated synthesis platforms are at the heart of HTE, allowing for the precise and rapid dispensing of reagents and catalysts into multi-well plates. These platforms can be programmed to systematically vary reaction conditions such as temperature, concentration, and stoichiometry, enabling the efficient exploration of the reaction space.

For instance, the modular synthesis of guanidine cores through catalytic guanylation reactions has been identified as a powerful tool for the rapid development of new therapeutic agents. nih.gov This approach, which is amenable to automation, allows for the creation of large libraries of guanidine derivatives for biological screening. nih.gov The synthesis of this compound could be readily integrated into such a platform to optimize its synthesis or to generate a library of related compounds for structure-activity relationship studies.

Data-Driven Discovery in Guanidine Transformations

The vast amount of data generated from HTE experiments provides a fertile ground for the application of data-driven approaches and machine learning. By analyzing the relationships between reaction parameters and outcomes, it is possible to build predictive models that can guide the design of new experiments and accelerate the discovery of optimal reaction conditions.

In the context of guanidine chemistry, data-driven methods can be employed to:

Identify the most effective catalyst for a specific guanylation reaction.

Predict the yield and selectivity of a reaction under a given set of conditions.

Elucidate the underlying reaction mechanisms.

While the application of data-driven discovery in guanidine chemistry is still in its early stages, it holds immense potential to transform the way we approach the synthesis and study of guanidine compounds, including this compound.

Advanced Analytical Techniques for Structural and Mechanistic Elucidation

A deep understanding of the structure of guanidine compounds and the mechanisms of their formation is crucial for the rational design of new synthetic methods and for correlating structure with function. A suite of advanced analytical techniques is employed to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural characterization of guanidine compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, allowing for the unambiguous identification of the desired product and any potential byproducts. For this compound, ¹H NMR would show characteristic signals for the cyclopentyl ring protons, while ¹³C NMR would reveal the chemical shifts of the carbon atoms in the cyclopentyl group and the guanidinium carbon.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized guanidine and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the guanidine molecule, such as the N-H and C=N bonds of the guanidinium group.

Mechanistic Studies: The elucidation of reaction mechanisms in guanidine synthesis often involves a combination of kinetic studies, isotopic labeling experiments, and computational modeling. These studies provide a detailed picture of the reaction pathway, including the identification of key intermediates and transition states. Understanding the mechanism of the guanylation of cyclopentylamine, for example, would enable the rational optimization of the synthesis of this compound.

High-Resolution Spectroscopic Characterization (e.g., advanced NMR, mass spectrometry)

The precise structural elucidation of this compound would heavily rely on advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable tools for confirming the molecular structure and purity of guanidinium compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For this compound, ¹H and ¹³C NMR spectroscopy would provide foundational data. The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclopentyl ring and the guanidinium group. The cyclopentyl protons would likely appear as complex multiplets in the aliphatic region of the spectrum. The chemical shifts and coupling patterns of these protons would be influenced by their stereochemical environment. The protons of the guanidinium group (-C(NH₂)₂⁺) are expected to be observed as a broad signal due to quadrupole broadening and exchange with trace amounts of water.

Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the cyclopentyl group and the guanidinium moiety.

Illustrative ¹H and ¹³C NMR Data for a Related Alkylguanidinium Compound:

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Guanidinium Carbon | - | ~157 |

| Cyclopentyl CH | Multiplet | Correlated via HSQC |

| Cyclopentyl CH₂ | Multiplets | Correlated via HSQC |

| Guanidinium NH | Broad Singlet | - |

| Note: This is a representative table based on general knowledge of NMR spectroscopy of alkylguanidinium salts. Actual chemical shifts for this compound would need to be determined experimentally. |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), using techniques like Electrospray Ionization (ESI), would be employed to determine the exact mass of the 1-cyclopentylguanidinium cation. This would allow for the confirmation of its elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) experiments could be performed to study the fragmentation pattern of the cation, providing further structural verification. The fragmentation would likely involve the loss of neutral molecules from the guanidinium group or fragmentation of the cyclopentyl ring.

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional structure of this compound in the solid state can only be determined by single-crystal X-ray crystallography. This technique would provide precise information on bond lengths, bond angles, and the conformation of the cyclopentyl ring. Furthermore, it would reveal the packing of the ions in the crystal lattice and the nature of the intermolecular interactions, particularly the hydrogen bonding between the guanidinium cations and the chloride anions.

Based on the known crystal structure of guanidinium chloride, it is anticipated that the guanidinium group of this compound would be planar, with the positive charge delocalized over the three nitrogen atoms. The N-H protons of the guanidinium group would act as hydrogen bond donors, forming a network of interactions with the chloride anions. The cyclopentyl group, being nonpolar, would likely engage in weaker van der Waals interactions.

Expected Crystallographic Parameters for a Guanidinium Salt:

| Parameter | Expected Value/Observation |

| Crystal System | Orthorhombic (as seen in Guanidinium chloride) wikipedia.orgresearchgate.net |

| Space Group | To be determined |

| C-N Bond Lengths (Guanidinium) | ~1.32 Å (indicating delocalization) researchgate.net |

| N-C-N Bond Angles (Guanidinium) | ~120° (consistent with sp² hybridization) |

| Hydrogen Bonding | Extensive N-H···Cl interactions wikipedia.orgresearchgate.net |

| Note: This table presents expected values based on the crystal structure of the parent guanidinium chloride and may differ for the cyclopentyl derivative. |

Interdisciplinary Research at the Interface of Organic Chemistry and Computational Science

The synergy between experimental organic chemistry and computational science offers powerful tools for a deeper understanding of the properties of this compound.

Density Functional Theory (DFT) Calculations: DFT methods can be used to model the geometric and electronic structure of the 1-cyclopentylguanidinium cation. These calculations can predict optimized geometries, vibrational frequencies (to compare with experimental IR and Raman spectra), and NMR chemical shifts. Furthermore, computational analysis can provide insights into the charge distribution within the cation and the nature of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the behavior of this compound in solution. These simulations can provide a detailed picture of the solvation of the 1-cyclopentylguanidinium and chloride ions, including the structure of the surrounding solvent molecules and the dynamics of the ion-solvent interactions. Such studies are crucial for understanding the compound's behavior in biological or chemical systems. For instance, computational studies have been used to investigate the solvation of the guanidinium ion in aqueous environments and its role as a protein denaturant. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 1-Cyclopentylguanidine hydrochloride, and how can purity be ensured during synthesis?

- Methodology : Synthesis typically involves reacting cyclopentylamine with cyanamide in acidic conditions, followed by hydrochloric acid neutralization. Key steps include:

- Solvent selection (e.g., methanol or isopropanol) to optimize reaction efficiency .

- Temperature control (e.g., -15°C to 5°C) to prevent side reactions .

- Post-synthesis purification via vacuum drying (65–80°C, 16+ hours) and filtration .

- Purity validation using HPLC with UV detection (e.g., 207 nm wavelength) and calibration curves (linear range: 1–10 µg/mL, R² ≥ 0.9999) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Storage : Keep in airtight containers at room temperature, protected from moisture and light .

- Safety : Use chemical-resistant gloves (nitrile or neoprene) and lab coats. In case of exposure, rinse with water for 15 minutes and seek medical evaluation .

- Stability testing : Conduct accelerated degradation studies under varying pH (2–9), temperature (40–60°C), and humidity (75% RH) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

- Methodology :

- Controlled experiments : Measure solubility in water, methanol, and DMSO at 25°C using gravimetric analysis (triplicate trials).

- Data reconciliation : Apply statistical tools (e.g., ANOVA) to assess variability. If discrepancies persist, validate solvent purity via NMR or Karl Fischer titration .

- Literature cross-check : Compare results with PubChem datasets for guanidine derivatives, noting structural analogs like guanidine hydrochloride (solubility: 228 g/100 mL in water) .

Q. What advanced analytical techniques are recommended for characterizing this compound’s crystal structure?

- Methodology :

- X-ray diffraction (XRD) : Use single-crystal XRD to determine unit cell parameters and space group. For polycrystalline samples, employ powder XRD with Rietveld refinement .

- Thermal analysis : Perform DSC/TGA to assess melting points (expected range: 180–200°C) and decomposition pathways .

- Spectroscopic validation : Confirm functional groups via FT-IR (e.g., N-H stretch at 3300 cm⁻¹, C=N at 1650 cm⁻¹) .

Q. How can researchers design experiments to evaluate the compound’s reactivity under catalytic conditions?

- Methodology :

- Catalytic screening : Test transition-metal catalysts (e.g., Pd/C, CuI) in cross-coupling reactions. Monitor progress via GC-MS or in-situ FT-IR .

- Kinetic studies : Use pseudo-first-order conditions to determine rate constants. For example, track guanidine consumption over time in Suzuki-Miyaura reactions .

- Data presentation : Summarize results in tables (e.g., % yield vs. catalyst loading) and Arrhenius plots for activation energy calculations .

Methodological and Reporting Standards

Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies?

- Methodology :

- Dose-response modeling : Fit data to Hill or log-logistic equations using software like GraphPad Prism. Report EC₅₀ values with 95% confidence intervals .

- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .

- Reprodubility checks : Include positive/negative controls (e.g., guanidine hydrochloride for comparative toxicity) .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodology :

- Re-evaluate models : Cross-validate DFT calculations (e.g., B3LYP/6-31G*) with experimental NMR shifts. Adjust solvation parameters if deviations exceed 5% .

- Experimental replication : Repeat syntheses under strictly controlled conditions (e.g., inert atmosphere) to rule out oxidation/ hydrolysis artifacts .

- Collaborative review : Engage crystallography or spectroscopy experts to verify structural assignments .

Data Presentation and Compliance

Q. What are the best practices for reporting chromatographic data in publications?

- Guidelines :

- HPLC parameters : Document column type (C18, 5 µm), mobile phase (e.g., phosphate buffer:methanol = 70:30), flow rate (1 mL/min), and detection wavelength .

- Validation metrics : Include linearity (R²), LOD/LOQ, recovery rates (98–102%), and inter-day precision (RSD < 2%) .

- Raw data access : Provide chromatograms and calibration curves as supplementary files .

Q. How to structure a research paper to comply with journal guidelines for novel guanidine derivatives?

- Framework :

- Introduction : Link the compound’s unique cyclopentyl group to applications (e.g., kinase inhibition) and cite analogous guanidine-based drugs .

- Methods : Detail synthetic protocols, characterization tools, and statistical tests. Use passive voice and SI units .

- Discussion : Contrast findings with prior studies on guanidine hydrochloride’s bioactivity .

- References : Prioritize peer-reviewed journals over patents or non-scientific sources .

Tables for Key Data

Table 1 : Optimized HPLC Conditions for Purity Analysis

| Parameter | Specification |

|---|---|

| Column | C18, 250 mm × 4.6 mm, 5 µm |

| Mobile Phase | Phosphate buffer (pH 3.0):methanol (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 207 nm |

| Retention Time | 6.2 ± 0.3 min |

Table 2 : Stability Study Design

| Condition | Parameters | Duration |

|---|---|---|

| Thermal Stress | 40°C, 75% RH | 4 weeks |

| Acidic Hydrolysis | 0.1 M HCl, 25°C | 24 hours |

| Oxidative Stress | 3% H₂O₂, 25°C | 24 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.